molecular formula C12H13ClF3N3 B15115336 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine

Cat. No.: B15115336
M. Wt: 291.70 g/mol
InChI Key: VTWPSAGFWKRMKZ-UHFFFAOYSA-N
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Description

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, along with a fluorobenzyl group linked to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction involving a fluorobenzyl halide and the pyrazole intermediate.

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the benzyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.

    Coupling: Palladium catalysts for Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(difluoromethyl)-1H-pyrazole: Lacks the fluorobenzyl and methanamine groups.

    N-(3-fluorobenzyl)methanamine: Lacks the pyrazole and difluoromethyl groups.

    1-(difluoromethyl)-3-(fluorobenzyl)pyrazole: Similar structure but lacks the methanamine group.

Uniqueness

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-17-18(11)12(14)15;/h1-6,12,16H,7-8H2;1H

InChI Key

VTWPSAGFWKRMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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